(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride
Overview
Description
(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C15H17Cl2NOS and its molecular weight is 330.3 g/mol. The purity is usually 95%.
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Biological Activity
(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride is a compound with potential pharmacological significance due to its structural features that suggest various biological activities. The presence of the chlorophenyl and sulfanyl groups indicates possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C15H17Cl2NOS
- Molecular Weight : 320.33 g/mol
- Synonyms : 4-(2-(4-chlorophenyl)sulfanyl)ethoxy)phenyl)methanamine hydrochloride
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The sulfanyl group may enhance its binding affinity to target proteins, while the chlorophenyl moiety could facilitate hydrophobic interactions, which are crucial for effective binding.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives bearing chlorophenyl and sulfanyl groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Enzyme inhibition studies reveal that related compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively. The IC50 values for these activities have been reported in various studies, showcasing the potential of these compounds as therapeutic agents .
Study 1: Antimicrobial Evaluation
A study synthesized a series of compounds similar to this compound and evaluated their antibacterial activity. The results indicated that certain derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease, suggesting strong inhibitory potential .
Compound | IC50 (µM) | Activity |
---|---|---|
Compound 7l | 2.14 ± 0.003 | Strong AChE Inhibitor |
Compound 7m | 0.63 ± 0.001 | Strong AChE Inhibitor |
Compound 7n | 2.17 ± 0.006 | Strong AChE Inhibitor |
Study 2: Tyrosinase Inhibition
Another investigation focused on the inhibitory effects of phenolic compounds on tyrosinase, an enzyme involved in melanin biosynthesis. Compounds similar to this compound were tested, revealing promising results with IC50 values indicating effective inhibition, which could be beneficial in treating hyperpigmentation disorders .
Antioxidant Activity
The antioxidant properties of related compounds were assessed using the ABTS radical scavenging assay. Results showed that several derivatives exhibited significant antioxidant activity, which is essential for combating oxidative stress-related diseases .
Compound | EC50 (µM) | Activity |
---|---|---|
Compound A | 9.0 ± 0.3 | Antioxidant |
Compound B | 13.2 ± 0.5 | Antioxidant |
Properties
IUPAC Name |
[4-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS.ClH/c16-13-3-7-15(8-4-13)19-10-9-18-14-5-1-12(11-17)2-6-14;/h1-8H,9-11,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTKXABCNSVUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCSC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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